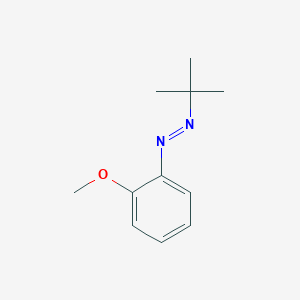
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)-, also known as tert-butyl(2-methoxyphenyl)diazene, is an organic compound with the molecular formula C11H16N2O. This compound belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond. Diazene compounds are known for their diverse applications in organic synthesis and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- typically involves the reaction of tert-butylamine with 2-methoxyphenylhydrazine under controlled conditions. The reaction is carried out in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to facilitate the formation of the nitrogen-nitrogen double bond.
Industrial Production Methods
Industrial production of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene bond can yield hydrazine derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Hydrazine derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism of action of diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- involves the interaction of the nitrogen-nitrogen double bond with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. The aromatic ring and tert-butyl group influence the reactivity and selectivity of the compound in different pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diazene, bis(1,1-dimethylethyl)-: Another diazene compound with similar structural features but different reactivity and applications.
Diazene, bis(4-methoxyphenyl)-, 1-oxide: A related compound with different substituents on the aromatic ring, leading to distinct chemical properties.
Uniqueness
Diazene, (1,1-dimethylethyl)(2-methoxyphenyl)- is unique due to the presence of both the tert-butyl and 2-methoxyphenyl groups, which confer specific steric and electronic effects. These effects influence the compound’s reactivity, making it suitable for particular applications in organic synthesis and materials science.
Propiedades
Número CAS |
832077-02-8 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
tert-butyl-(2-methoxyphenyl)diazene |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-12-9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 |
Clave InChI |
BOSYCVTZFVNVBD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N=NC1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Bis{4-[(11-hydroxyundecyl)oxy]phenyl}prop-2-en-1-one](/img/structure/B14206062.png)
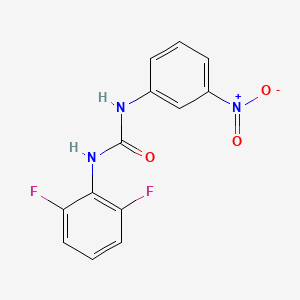
![Thiourea, [4-(3,4-dihydro-2(1H)-isoquinolinyl)-3-fluorophenyl]-](/img/structure/B14206067.png)
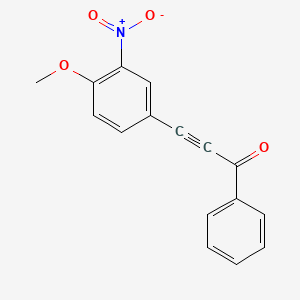
![N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B14206079.png)
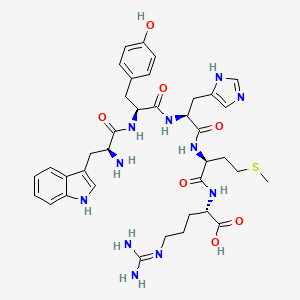
![Benzoic acid, 4-[[[2-(1,1-dimethylethyl)phenyl]amino]methyl]-](/img/structure/B14206090.png)

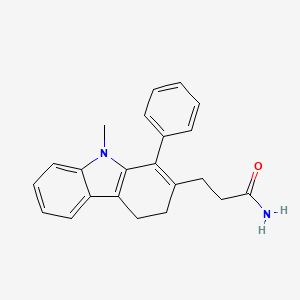
![1-[1-(4-Fluoro-2-methylphenyl)ethenyl]pyrrolidine](/img/structure/B14206120.png)
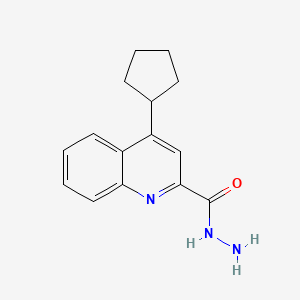
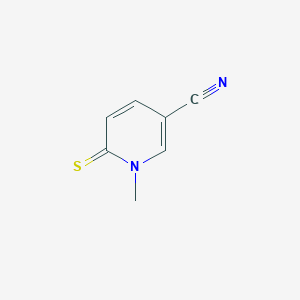
![2-({[1-(4-tert-Butylcyclohexyl)-4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-heptadecafluoroundecyl]oxy}carbonyl)hydrazine-1-carboxylate](/img/structure/B14206133.png)
![2,5-Di([1,1'-biphenyl]-4-yl)thieno[3,2-b]thiophene](/img/structure/B14206138.png)
